

# Technical Guide: 4-Bromo-2-fluoro-5-methylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-methylbenzaldehyde

CAS No.: 916792-23-9

Cat. No.: B1517702

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CAS Number: 916792-23-9 IUPAC Name: **4-Bromo-2-fluoro-5-methylbenzaldehyde**

Formula:  $C_8H_6BrFO$  Molecular Weight: 217.04 g/mol [1][2]

## Executive Summary

**4-Bromo-2-fluoro-5-methylbenzaldehyde** is a trisubstituted benzene derivative characterized by three distinct functional handles: an electrophilic aldehyde, a labile aryl bromide, and a fluorine atom that modulates metabolic stability and lipophilicity. It serves as a critical intermediate in the synthesis of ALDH1A1-selective fluorescent probes (e.g., ALDeSense) and TNF- $\alpha$  modulators. Its structural rigidity and orthogonal reactivity make it an ideal building block for Fragment-Based Drug Discovery (FBDD), particularly for targeting sterically demanding protein pockets.

## Chemical Identity & Physical Properties[3]

Property	Specification
CAS Number	916792-23-9
Appearance	White to pale yellow solid
Melting Point	68–72 °C (Typical range for this class)
Solubility	Soluble in DCM, THF, EtOAc; sparingly soluble in water
SMILES	<chem>Cc1cc(c(cc1Br)F)C=O</chem> [3]
InChI Key	XTCHJHTWCZHFQJ-UHFFFAOYSA-N
Storage	2–8 °C, Inert Atmosphere (Argon/Nitrogen)



*Note on Isomers: Ensure strict verification of the substitution pattern. The isomer 4-Bromo-5-fluoro-2-methylbenzaldehyde (CAS 861928-26-9) is commercially available but possesses significantly different electronic properties and reactivity profiles.*

## Synthetic Pathways[5][6]

The synthesis of **4-Bromo-2-fluoro-5-methylbenzaldehyde** typically relies on lithium-halogen exchange due to the difficulty of direct electrophilic formylation on the highly deactivated bromo-fluoro-toluene ring.

### Protocol A: Metal-Halogen Exchange (Primary Route)

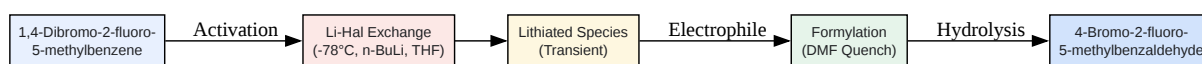
This route utilizes 1,4-dibromo-2-fluoro-5-methylbenzene as the starting material. The reaction exploits the differential acidity and directing effects to selectively lithiate at the C-1 position.

Reagents: 1,4-Dibromo-2-fluoro-5-methylbenzene, n-Butyllithium (n-BuLi), Dimethylformamide (DMF), THF.

### Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-dibromo-2-fluoro-5-methylbenzene (1.0 eq) dissolved in anhydrous THF (0.4 M concentration).
- Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is critical to prevent benzyne formation or scrambling of the lithiated species.
- Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
  - Mechanistic Insight: The lithium-halogen exchange occurs preferentially at the bromine para to the fluorine due to inductive stabilization, though steric factors from the methyl group also play a role.
- Formylation: Stir for 30 minutes at -78 °C, then add anhydrous DMF (1.5 eq) dropwise.
- Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH<sub>4</sub>Cl.
- Workup: Extract with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

## Visualization: Synthesis Workflow



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Figure 1: Selective synthesis via cryogenic lithiation-formylation sequence.

## Reactivity & Functionalization

This scaffold offers three orthogonal "handles" for divergent synthesis, allowing medicinal chemists to rapidly generate libraries.

## A. The Aldehyde (C-1)[1][5]

- Reductive Amination: Reacts with primary/secondary amines (using  $\text{NaBH}(\text{OAc})_3$ ) to form benzylamines. This is the primary route for linking the scaffold to solubilizing tails in kinase inhibitors.
- Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenes or acrylates, extending the carbon chain for Michael acceptor design.

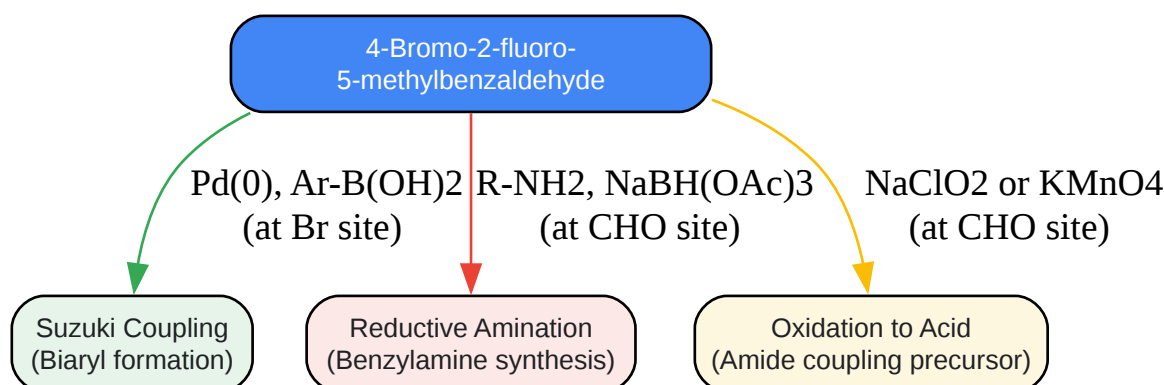
## B. The Aryl Bromide (C-4)

- Suzuki-Miyaura Coupling: The bromine atom is highly reactive toward Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.
  - Condition:  $\text{Pd}(\text{dppf})\text{Cl}_2$ ,  $\text{K}_2\text{CO}_3$ , Dioxane/Water, 90 °C.
- Buchwald-Hartwig Amination: Facilitates the introduction of aniline or piperazine motifs, common in kinase hinge-binding regions.

## C. The Aryl Fluoride (C-2)

- Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ): While the methyl group provides some steric hindrance, the ortho-aldehyde (electron-withdrawing) activates the fluorine toward displacement by strong nucleophiles (e.g., thiols, alkoxides) under elevated temperatures.

## Visualization: Divergent Reactivity Map



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Figure 2: Orthogonal functionalization pathways for library generation.

## Case Studies in Drug Development

### Case Study 1: ALDH1A1 Fluorescent Probes (AlDeSense)

Researchers at the University of Illinois utilized **4-Bromo-2-fluoro-5-methylbenzaldehyde** to synthesize AlDeSense, a turn-on fluorescent probe for Aldehyde Dehydrogenase 1A1 (ALDH1A1), a marker for cancer stem cells.

- **Role:** The aldehyde moiety acts as the recognition sequence for the enzyme. The fluorine and bromine substituents tune the electronic properties of the pendant ring to quench fluorescence in the "off" state and enhance specificity over other ALDH isoforms.
- **Significance:** This probe allows for the live imaging of cancer stem cells in complex biological matrices.

### Case Study 2: TNF- $\alpha$ Modulators

In patent WO2024112796A1, this aldehyde is reduced to the benzyl alcohol and subsequently incorporated into macrocyclic structures designed to modulate Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) activity.

- **Workflow:** Aldehyde  $\rightarrow$  (NaBH<sub>4</sub> reduction)  $\rightarrow$  Benzyl Alcohol  $\rightarrow$  (Mesylation/Halogenation)  $\rightarrow$  Macrocyclization.
- **Outcome:** High-affinity inhibitors for autoimmune indications.

## Safety & Handling (MSDS Highlights)

- **GHS Classification:**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.[4]

- Handling: Use in a chemical fume hood. Avoid inhalation of dust.
- Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

## References

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- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-fluoro-5-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517702/docs#technical-guide-4-bromo-2-fluoro-5-methylbenzaldehyde>]

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